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Compound of Interest

Compound Name: 3-Aminopyrazin-2-ol

Cat. No.: B112623 Get Quote

The 3-aminopyrazin-2-ol core, particularly in its derivatized form as 3-aminopyrazine-2-

carboxamide, has emerged as a promising scaffold in the design and synthesis of novel

bioactive molecules. This guide provides a comparative analysis of this scaffold's performance

in two key therapeutic areas: antimicrobial and anticancer applications, with a focus on its

activity as a kinase inhibitor. Experimental data is presented to offer a clear comparison with

established alternatives.

Antimicrobial Activity: A New Frontier Beyond
Traditional Antibiotics
Derivatives of the 3-aminopyrazine-2-carboxamide scaffold have demonstrated notable activity

against a range of microbial pathogens, particularly Mycobacterium tuberculosis. The structural

similarity to pyrazinamide, a first-line tuberculosis drug, has prompted extensive investigation

into its mechanism and potential to combat drug-resistant strains.

Comparative Analysis of Minimum Inhibitory
Concentration (MIC)
The following table summarizes the antimicrobial efficacy of representative 3-aminopyrazine-2-

carboxamide derivatives compared to standard antibiotics. Lower MIC values indicate greater

potency.
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Compound/Dr
ug

Scaffold Organism MIC (µg/mL) Reference

Compound 17

3-

Aminopyrazine-

2-carboxamide

Mycobacterium

tuberculosis

H37Rv

12.5 [1][2][3]

Compound 8

3-

Aminopyrazine-

2-carboxamide

Mycobacterium

tuberculosis

H37Rv

1.56 [4]

Compound 18

3-

Aminopyrazine-

2-carboxamide

Mycobacterium

tuberculosis

H37Rv

1.95

Isoniazid Hydrazide

Mycobacterium

tuberculosis

H37Rv

0.015-0.06 [5]

Ciprofloxacin Fluoroquinolone
Enterobacteriace

ae
≤0.25 [6]

Compound 20

3-

Aminopyrazine-

2-carboxamide

Staphylococcus

aureus
31.25 (µM)

Mechanism of Action
The primary mechanism of action for pyrazinamide involves its conversion to pyrazinoic acid,

which disrupts membrane potential and inhibits fatty acid synthase I in mycobacteria.[3][4]

While some 3-aminopyrazine-2-carboxamide derivatives are thought to share this mechanism,

recent studies suggest alternative targets. For instance, some derivatives have been shown to

target prolyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis.[7] Another

proposed target is the mycobacterial enoyl-ACP reductase (InhA).[4] This multi-targeted

potential could be advantageous in overcoming resistance mechanisms.

Experimental Protocol: Antimicrobial Susceptibility
Testing (Broth Microdilution)
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The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution

method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to

a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

Serial Dilution of Compounds: The test compounds and standard antibiotics are serially

diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton

Broth).[9]

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated at an appropriate temperature and duration for the

specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).[9][10]

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.[8][11]
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Workflow for MIC Determination.

Kinase Inhibitory Activity: A Scaffold for Targeted
Cancer Therapy
The 3-aminopyrazine-2-carboxamide scaffold has also been successfully employed in the

development of potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor
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Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making it

an attractive therapeutic target.

Comparative Analysis of Kinase Inhibitory Potency
(IC50)
The following table compares the in vitro potency of 3-aminopyrazine-2-carboxamide

derivatives against FGFRs with that of other established "privileged" kinase inhibitor scaffolds,

such as aminopyrazole and aminopyrimidine. Lower IC50 values indicate higher potency.
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Compound/Dr
ug

Scaffold Target Kinase IC50 (nM) Reference

Compound 18i

3-

Aminopyrazine-

2-carboxamide

FGFR2 380 [12]

Compound 18d

3-

Aminopyrazine-

2-carboxamide

FGFR2 600 [12]

Compound 10h

5-Amino-1H-

pyrazole-4-

carboxamide

FGFR1 46 [13]

Compound 10h

5-Amino-1H-

pyrazole-4-

carboxamide

FGFR2 41 [13]

Compound 10h

5-Amino-1H-

pyrazole-4-

carboxamide

FGFR3 99 [13]

Compound 2n
2-

Aminopyrimidine
FGFR4 2.6 [14]

FIIN-2 Aminopyrimidine FGFR1 3.1 [15]

FIIN-2 Aminopyrimidine FGFR2 4.3 [15]

Compound 7 Pyrazole-based FGFR2 5.2 [16]

Compound 7 Pyrazole-based FGFR3 5.6 [16]

Mechanism of Action
Derivatives of the 3-aminopyrazine-2-carboxamide scaffold act as ATP-competitive inhibitors of

FGFRs. Molecular docking studies have shown that the 3-amino-pyrazine-2-carboxamide

moiety binds to the hinge region of the kinase domain, a critical interaction for inhibitory activity.

[12] This binding prevents the phosphorylation of downstream signaling molecules, thereby

inhibiting cell proliferation and survival in FGFR-dependent cancer cells.
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Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against FGFR kinases is typically evaluated using a

biochemical assay, such as the ADP-Glo™ Kinase Assay or a FRET-based assay.

Reagents: The assay includes the purified kinase, a suitable substrate (e.g., a poly-peptide),

ATP, and the test compound.

Assay Procedure:

The test compound is serially diluted and added to the wells of a microtiter plate.

The kinase and substrate/ATP mixture are then added to initiate the reaction.[17]

The reaction is allowed to proceed for a specific time at room temperature (e.g., 60

minutes).[17][18]

Detection:

For the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete

the remaining ATP. A second reagent is then added to convert the generated ADP to ATP,

which is subsequently measured using a luciferase-based reaction, producing a

luminescent signal that is proportional to kinase activity.[17][18]

For FRET-based assays, the binding of a fluorescent tracer to the kinase is measured.

Inhibition is detected by a decrease in the FRET signal.[19]

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce

the kinase activity by 50%, is calculated from the dose-response curve.
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FGFR Signaling Pathway Inhibition.
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Conclusion
The 3-aminopyrazin-2-ol scaffold, particularly when elaborated as 3-aminopyrazine-2-

carboxamide derivatives, demonstrates significant potential as a platform for the development

of novel therapeutic agents. Its derivatives have shown promising activity as both antimicrobial

agents, with the potential to address drug resistance, and as kinase inhibitors for targeted

cancer therapy. While direct comparisons with established drugs and scaffolds highlight areas

for further optimization to enhance potency and selectivity, the versatility of the 3-

aminopyrazine core makes it a valuable starting point for future drug discovery efforts. The

ability to modulate its activity through synthetic modifications underscores its importance as a

bioactive scaffold for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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